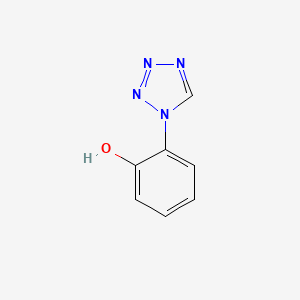

2-(1-Tetrazolyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

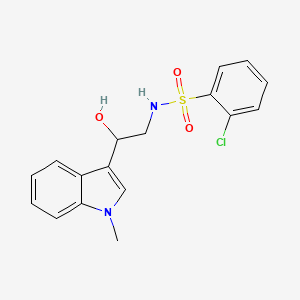

“2-(1-Tetrazolyl)phenol” is a chemical compound with the molecular formula C7H6N4O . It is a derivative of phenol, where a tetrazolyl group is attached to the phenol ring .

Synthesis Analysis

The synthesis of tetrazolyl-phenol derivatives involves various methods and conditions . For instance, a research paper discusses the synthesis of tetrazolyl-phenol derivatives using a series of non-covalent interactions . The synthesis involves the incorporation of a linear aliphatic chain at N-2 and a phenol moiety at the only carbon atom of the tetrazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a phenol ring and a tetrazolyl group . The detailed X-ray crystallographic investigations revealed the formation of various supramolecular architectures employing non-covalent interactions of a diverse nature .

Chemical Reactions Analysis

Tetrazoles, including “this compound”, exhibit a range of chemical reactions. They are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of the carboxylic acid moiety .

Physical And Chemical Properties Analysis

Phenols, including “this compound”, have specific physical and chemical properties due to the hydroxyl group . They are colorless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .

Wirkmechanismus

Target of Action

Tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to mimic the carboxylic acid functional group . This property allows them to interact with biological targets in a similar manner as carboxylic acids, potentially leading to various biological effects.

Biochemical Pathways

Phenolic compounds, like 2-(1-tetrazolyl)phenol, are mainly biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

Tetrazoles are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitutes for carboxylic acid functional groups . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been associated with a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .

Action Environment

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(1-Tetrazolyl)phenol in lab experiments is its versatility. It can be used as a ligand, a fluorescent probe, a catalyst, and a reagent for the synthesis of other compounds. However, one limitation is that it can be difficult to synthesize and purify, which can affect the yield of the reaction.

Zukünftige Richtungen

There are several future directions for the use of 2-(1-Tetrazolyl)phenol in scientific research. One direction is the development of new synthesis methods that are more efficient and have higher yields. Another direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, there is potential for its use in the development of new materials, such as metal-organic frameworks and fluorescent probes.

Synthesemethoden

There are several methods for synthesizing 2-(1-Tetrazolyl)phenol, including the reaction of phenol with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 2-bromo-phenol with sodium azide, followed by reduction with palladium on carbon. The yield of the reaction depends on the method used, but it typically ranges from 50-80%.

Wissenschaftliche Forschungsanwendungen

2-(1-Tetrazolyl)phenol has been used in a variety of scientific research applications, including as a ligand in metal-organic frameworks, as a fluorescent probe for detecting metal ions, and as a potential therapeutic agent. It has also been used as a catalyst in organic synthesis reactions and as a reagent for the synthesis of other tetrazole-based compounds.

Eigenschaften

IUPAC Name |

2-(tetrazol-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYXETGSZJKFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180859-18-1 |

Source

|

| Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride](/img/structure/B2910727.png)

![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2910728.png)

![1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine](/img/structure/B2910732.png)

![Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate](/img/structure/B2910733.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2910736.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2910738.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate](/img/structure/B2910740.png)

![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2910743.png)